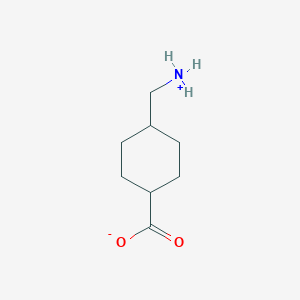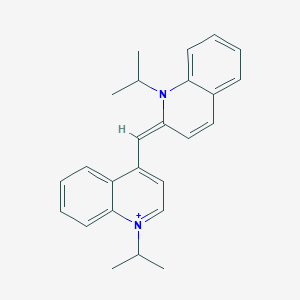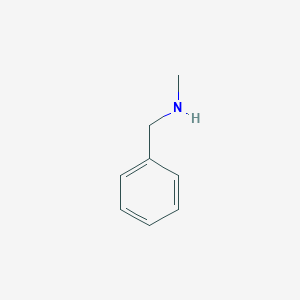
N-Methylbenzylamine
Overview
Description
N-Methylbenzylamine is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a derivative of benzylamine with a methyl group attached to the nitrogen atom.
Synthesis Analysis
The synthesis of N-Methylbenzylamine derivatives has been explored in several studies. For instance, a novel type of optically active maleimide derivative was synthesized from maleic anhydride, glycine, and (R)-(+)-α-methylbenzylamine, indicating the versatility of N-Methylbenzylamine in creating new compounds with potential applications in polymer science . Additionally, the synthesis of N-(1-Methyl)cyclopropylbenzylamine demonstrated its use in creating inhibitors for mitochondrial monoamine oxidase, showcasing its relevance in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of N-Methylbenzylamine and its derivatives has been a subject of interest. For example, the crystal and molecular structures of related compounds such as N-phenyl-4-nitrobenzylamine and N-methyl-N-p-tolyl-4-nitrophenethylamine have been determined using X-ray crystallography, providing insights into their geometric configurations and potential intermolecular interactions .
Chemical Reactions Analysis
N-Methylbenzylamine undergoes various chemical reactions that have been studied to understand its reactivity and potential applications. The sparteine-mediated α-lithiation of N-BOC-N-methylbenzylamine showed rapid racemization and subsequent deracemization, which is significant for the synthesis of enantiomerically enriched compounds . Moreover, the reaction of N-Benzylidene-α-acetamidobenzylamine with secondary amines like N-methylbenzylamine resulted in the formation of new benzylidenediamine type compounds, further demonstrating the reactivity of N-Methylbenzylamine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Methylbenzylamine derivatives are crucial for their practical applications. The synthesis and study of a novel compound, N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, revealed its nonplanar molecular structure and the absence of intramolecular hydrogen bonds, which could influence its bioactivity . Additionally, the thermodynamically favored anion rearrangements in Li and Na complexes of (S)-N-α-(Methylbenzyl)allylamine provided insights into the stability and reactivity of these complexes, which are important for their use in asymmetric syntheses .
Scientific Research Applications
Application 1: Oxidation of Aryl Alcohols
- Summary of the Application : N-Methylbenzylammonium fluorochromate (VI) (MBAFC), synthesized by the addition of N-Methylbenzylamine to an aqueous solution of CrO3 and HF, is used in the oxidation of aryl alcohols to their corresponding aldehydes and ketones .
- Methods of Application or Experimental Procedures : The oxidation reactions were carried out with N-Methylbenzylammonium fluorochromate (VI) (MBAFC) absorbed on wet SiO2 (50% w/w), in dichloromethane . This process takes place under mild and completely heterogeneous conditions .
- Results or Outcomes : The oxidation reactions resulted in excellent yields .
Application 2: Catalyst in Organic Reactions
- Summary of the Application : N-Methylbenzylamine acts as a base in many reactions, facilitating the formation of new chemical bonds. Its basic nature allows it to deprotonate acidic compounds, making them more reactive .
- Methods of Application or Experimental Procedures : By reacting N-Methylbenzylamine with a suitable reagent, chemists can selectively modify a molecule’s structure, creating new compounds with desired properties .
- Results or Outcomes : This property makes N-Methylbenzylamine an essential tool in the synthesis of various organic compounds .
Application 3: Synthesis of Amine Derivatives
- Summary of the Application : N-Methylbenzylamine is particularly useful in the synthesis of amine derivatives. It can be used to introduce an amino group into a molecule, which is a crucial step in the production of many pharmaceuticals and agrochemicals .
- Methods of Application or Experimental Procedures : By reacting N-Methylbenzylamine with a suitable reagent, chemists can selectively modify a molecule’s structure, creating new compounds with desired properties .
- Results or Outcomes : The versatility of N-Methylbenzylamine allows chemists to access a wide range of intermediates, enabling the development of new drugs and therapies .
Application 4: Synthesis of Heterocyclic Compounds
- Summary of the Application : N-Methylbenzylamine can be used as a building block to construct various heterocyclic structures .
- Methods of Application or Experimental Procedures : N-Methylbenzylamine can be used to construct various heterocyclic structures .
- Results or Outcomes : These compounds are widely found in natural products and have diverse applications in medicine and materials science .
Application 5: Production of Pharmaceutical Intermediates
- Summary of the Application : N-Methylbenzylamine is used in the production of pharmaceutical intermediates .
- Methods of Application or Experimental Procedures : It can be employed to synthesize key building blocks that are further transformed into active pharmaceutical ingredients (APIs) .
- Results or Outcomes : The versatility of N-Methylbenzylamine allows chemists to access a wide range of intermediates, enabling the development of new drugs and therapies .
Application 6: Corrosion Inhibitor in the Oil and Gas Industry
- Summary of the Application : N-Methylbenzylamine is used as a corrosion inhibitor in the oil and gas industry .
- Methods of Application or Experimental Procedures : Its ability to form a protective layer on metal surfaces helps prevent corrosion .
- Results or Outcomes : This ensures the longevity and safety of equipment .
Application 7: Stabilizer in Polymer Production
- Summary of the Application : N-Methylbenzylamine is utilized as a stabilizer in the production of polymers .
- Methods of Application or Experimental Procedures : It is added during the polymerization process to enhance the thermal and mechanical properties of the resulting polymers .
- Results or Outcomes : The addition of N-Methylbenzylamine improves the stability of the polymers, making them more durable and suitable for various applications .
Safety And Hazards
Future Directions
N-Methylbenzylamine has emerged as a powerful tool in organic synthesis, transforming user expectations and revolutionizing the field . Its versatility and reactivity have revolutionized the way chemists approach complex reactions, allowing for the synthesis of molecules that were once considered challenging or even impossible .
properties
IUPAC Name |
N-methyl-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWRFSMVIUAEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13426-94-3 (hydrochloride) | |
| Record name | N-Methylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048439 | |
| Record name | N-Methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |
| Record name | N-Methylbenzylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15591 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.65 [mmHg] | |
| Record name | N-Methylbenzylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15591 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N-Methylbenzylamine | |
CAS RN |
103-67-3 | |
| Record name | N-Methylbenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-METHYLBENZYLAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Methylbenzylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KN7F4X49E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

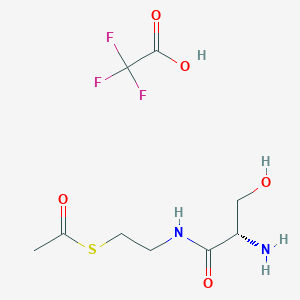
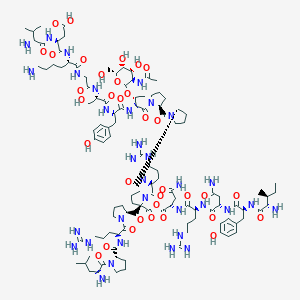
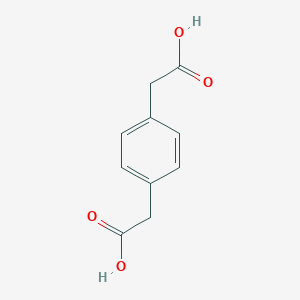
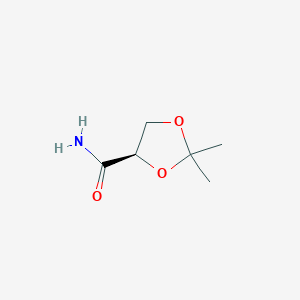
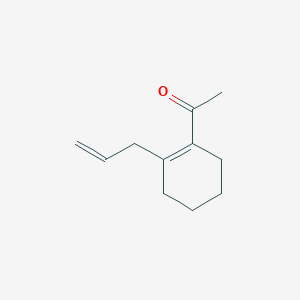
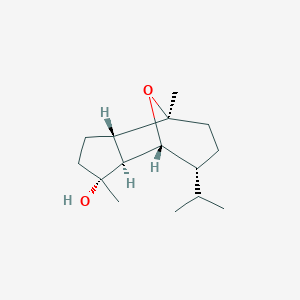
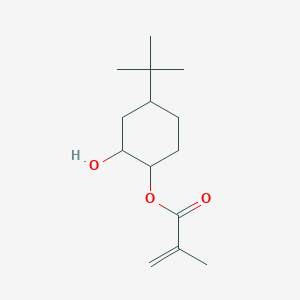
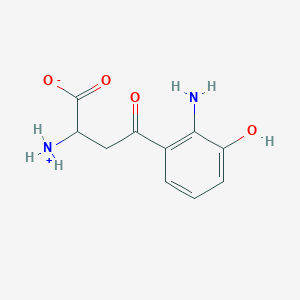
![3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B140755.png)
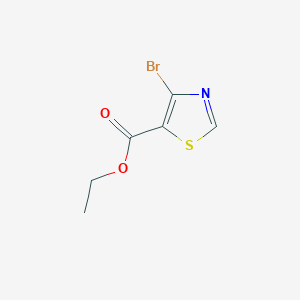
![[Butoxy-(4-methylbenzoyl)amino] acetate](/img/structure/B140762.png)
![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)
